molecular formula C4H10N2O B1211377 Trimethylurea CAS No. 632-14-4

Trimethylurea

Cat. No. B1211377
CAS RN: 632-14-4
M. Wt: 102.14 g/mol
InChI Key: COSWCAGTKRUTQV-UHFFFAOYSA-N
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Description

Trimethylurea is an organic compound with the chemical formula (CH3)3NCO . It is a colorless liquid that has a faint, fish-like odor . Trimethylurea is an essential component in various fields such as organic synthesis, pharmaceuticals, biological research, and industrial applications.


Synthesis Analysis

Retrosynthesis prediction with an interpretable deep-learning framework based on molecular assembly tasks has been proposed . This approach is expected to offer valuable insights for reliable, high-throughput, and high-quality organic synthesis in drug development .


Molecular Structure Analysis

Trimethylurea crystallizes with two independent molecules in the space group Cmc2(1) . Each molecule forms classical N-H…O=C hydrogen bonds, thereby leading to chains of molecules parallel or antiparallel, respectively, to the polar c axis .


Physical And Chemical Properties Analysis

Trimethylurea has a molecular weight of 102.14 g/mol . It is a colorless liquid that has a faint, fish-like odor . The compound is stable under normal conditions .

Scientific Research Applications

Nitrosation Kinetics Study

Scientific Field

Chemical Kinetics and Toxicology

Application Summary

Trimethylurea is used in the study of nitrosation kinetics. Nitrosation is a process where nitroso groups are introduced into molecules. The product resulting from the nitrosation of 1,1,3-trimethylurea is a carcinogenic agent .

Methods of Application

The nitrosation of 1,1,3-trimethylurea was studied in an aqueous acid medium. The solutions were prepared by direct weighing from commercial products obtained from Sigma-Aldrich with 99% purity: 1,1,3-trimethylurea (TMU), sodium nitrite (Nit), hydrochloric acid and sodium chloride, which was used to control the ionic strength (I). Solutions were prepared without further purification. The reactions in aqueous hydrochloric acid media were recorded by monitoring the absorbance of the nitroso bond .

Results or Outcomes

This work determines the kinetic parameters and the corresponding reaction mechanism of the nitrosation of 1,1,3-trimethylurea .

Safety And Hazards

Trimethylurea should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Computational prediction and modeling approaches are expected to continue to be advanced and exploited, given the increasing sophistication and robustness of predictive methods compared to the costs, time, and resources required for experimental studies .

properties

IUPAC Name

1,1,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWCAGTKRUTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212548
Record name N,N',N'-Trimethylurea
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URL https://comptox.epa.gov/dashboard/DTXSID80212548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylurea

CAS RN

632-14-4
Record name N,N,N′-Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name TRIMETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291
Citations
C Döring, C Taouss, PG Jones - Acta Crystallographica Section C …, 2012 - scripts.iucr.org
The title compound, C4H10N2O, crystallizes with two independent molecules in the space group Cmc21. The first molecule lies in a crystallographic mirror plane with x = 0, whereas the …
Number of citations: 9 scripts.iucr.org
RM Pontes, EA Basso - The Journal of Physical Chemistry A, 2010 - ACS Publications
The solvent effect for rotation about the conjugated C−N(CH 3 ) 2 bond has been studied for N,N,N′-trimethylurea (TMU) and N,N,N′-trimethylthiourea (TMT) by dynamic NMR and …
Number of citations: 6 pubs.acs.org
FJ Lona-Ramírez, R Herrera-Muñoz… - Reaction Kinetics …, 2012 - akjournals.com
… Although the product resulting from the nitrosation of 1,1,3-trimethylurea is a carcinogenic agent, there have been no kinetic studies reported on such a reaction. This …
Number of citations: 4 akjournals.com
CM Maragos, KA Klausner, KB Shapiro… - …, 1991 - academic.oup.com
… , trimethylurea was added 10 min after the peak nitrite concentration following a 6.0 mmol nitrate dose. The measured nitrite concentrations at the time of trimethylurea … of trimethylurea …
Number of citations: 5 academic.oup.com
G Della Gatta, G Somsen - Thermochimica acta, 1992 - Elsevier
Enthalpies of solution of trimethylurea in water at 296.84 and 316.95 K and in N,N-dimethylformamide at 298.15 K were measured with a Tian-Calvet type rotating calorimeter. The …
Number of citations: 2 www.sciencedirect.com
A White, SF Lincoln - Journal of the Chemical Society, Dalton …, 1987 - pubs.rsc.org
The complex [UO2(trmu)5]2+ is shown to be the predominant dioxouranium(VI) species in the presence of trimethylurea (trmu) in CD3CN solution. The kinetic parameters characterizing …
Number of citations: 6 pubs.rsc.org
CM Maragos - 1990 - search.proquest.com
The gastric N-nitrosation of trimethylurea was quantified in full sized pigs equipped with a chronic gastric cannula. The amount of N-nitrosotrimethylurea (NTMU) formed was determined …
Number of citations: 2 search.proquest.com
SP Singh, JS Wishnok, M Keshive… - Proceedings of the …, 1996 - National Acad Sciences
… N-NitrosoN ,N ,N-trimethylurea (NTMU) was synthesized by nitrosating trimethylurea (Alfa) at pH … When needed, MOR/trimethylurea (1 mM each) solutions were prepared similarly and …
Number of citations: 414 www.pnas.org
FS Tanaka, RG Wien - Journal of Chromatography A, 1973 - Elsevier
… those on a standard curve prepared from the synthesized 3-(4-chlorophenyl)-1 ,1,3-trimethylurea and 3-(3,4-dichlorophenyl)-1 ,1,3-trimethylurea. The samples were analyzed on a …
Number of citations: 69 www.sciencedirect.com
MK Tripathi, M Yasir, VS Gurjar, P Bose… - Interdisciplinary …, 2015 - Springer
This study is an attempt to find the reason for immunological suppression in victims of Bhopal gas tragedy during 1984 against Mycobacterium tuberculosis (Mtb) infection. Here, we …
Number of citations: 15 link.springer.com

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